2-Cyclohexyl-1,3-dioxolane

Description

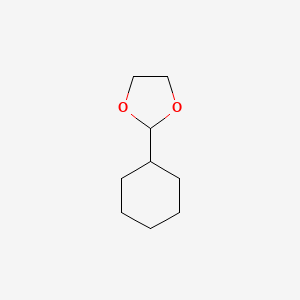

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEJGUNFKNTPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303491 | |

| Record name | 2-cyclohexyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4362-48-5 | |

| Record name | NSC158563 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclohexyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexyl 1,3 Dioxolane and Substituted 1,3 Dioxolanes

Fundamental Principles of Cyclic Acetal (B89532) Formation

The formation of 1,3-dioxolanes is a reversible reaction that involves the condensation of a carbonyl compound with a vicinal diol. chemicalbook.comorganic-chemistry.orglibretexts.org The efficiency and selectivity of this process are governed by several key principles.

Acid-Catalyzed Acetalization of Carbonyl Precursors with Vicinal Diols

The cornerstone of 2-cyclohexyl-1,3-dioxolane synthesis is the acid-catalyzed reaction between cyclohexanecarboxaldehyde (B41370) and ethylene (B1197577) glycol. chemicalbook.comorganic-chemistry.org The reaction mechanism commences with the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. libretexts.orgvaia.com This initial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. libretexts.orgpressbooks.pub This attack forms a hemiacetal intermediate. vaia.compressbooks.pub

Subsequently, the hydroxyl group of the hemiacetal is protonated, followed by the elimination of a water molecule to generate a resonance-stabilized oxonium ion. pressbooks.pub The second hydroxyl group of the ethylene glycol then attacks the electrophilic carbon of the oxonium ion. vaia.com A final deprotonation step regenerates the acid catalyst and yields the stable five-membered cyclic acetal, this compound. vaia.compressbooks.pub

Thermodynamic and Kinetic Control in Dioxolane Synthesis

The formation of dioxolanes can be influenced by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. wikipedia.orgimperial.ac.uk

Thermodynamic control favors the most stable product, which is achieved when the reaction is reversible and allowed to reach equilibrium. wikipedia.orgimperial.ac.uk

In the context of dioxolane synthesis from glycerol, for instance, cyclization can yield both five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) rings. nih.gov Cyclization with p-toluenesulfonic acid in boiling benzene (B151609) leads to a thermodynamically equilibrated mixture where the more stable cis isomers predominate. nih.gov Conversely, conducting the reaction in acetic acid favors the kinetically controlled products, with a relative preference for the trans isomers. nih.gov The choice of reaction conditions, such as temperature and reaction time, can therefore be used to selectively favor one isomer over another. wikipedia.org

Strategies for Water Removal and Equilibrium Manipulation

Acetal formation is a reversible equilibrium reaction. libretexts.org To drive the reaction towards the product side and achieve high yields of the desired dioxolane, the water generated during the reaction must be continuously removed. organic-chemistry.orglibretexts.org Several strategies are employed for this purpose:

Azeotropic Distillation: A common method involves using a Dean-Stark apparatus in conjunction with a solvent, such as toluene (B28343), that forms an azeotrope with water. organic-chemistry.org As the mixture refluxes, the water-toluene azeotrope distills over, effectively removing water from the reaction equilibrium. organic-chemistry.org

Dehydrating Agents: Chemical or physical sequestration of water is another effective strategy. organic-chemistry.org Anhydrous magnesium sulfate (B86663) can be added to the reaction mixture to absorb the water as it is formed. rsc.org Molecular sieves are also widely used to physically trap water molecules. organic-chemistry.org

Orthoesters: Trialkyl orthoformates can be used not only as a source for acetal formation but also to react with the water produced, thus driving the equilibrium forward. organic-chemistry.orgresearchgate.net

Catalytic Systems in 1,3-Dioxolane (B20135) Synthesis

The choice of catalyst is crucial for an efficient acetalization reaction. Both Brønsted and Lewis acids are effective in catalyzing the formation of 1,3-dioxolanes. organic-chemistry.org

Brønsted Acid Catalysts (e.g., p-Toluenesulfonic Acid)

Brønsted acids, which are proton donors, are widely used catalysts for dioxolane synthesis. nih.govscispace.com

p-Toluenesulfonic Acid (p-TsOH): This is a standard and effective catalyst for acetalization. organic-chemistry.orgresearchgate.net It is typically used in refluxing toluene to facilitate the removal of water via a Dean-Stark trap. organic-chemistry.org Studies on the acetalization of various aldehydes have demonstrated the efficacy of p-TsOH, although in some cases, its high acidity can lead to side reactions. rsc.orgresearchgate.net For example, in the synthesis of 2-(furan-2-yl)-1,3-dioxolane, p-toluenesulfonic acid gave a slightly lower yield compared to the less acidic tartaric acid due to the occurrence of side reactions. rsc.org

Other Brønsted acids that have been screened for dioxolane synthesis include camphorsulfonic acid (CSA), trifluoroacetic acid (TFA), and phosphoric acid (H₃PO₄), each showing varying degrees of yield and diastereoselectivity. nih.gov

Lewis Acid Catalysts (e.g., Scandium(III) Trifluoromethanesulfonate, Cerium(III) Triflate)

Lewis acids, which are electron-pair acceptors, offer a milder and often more selective alternative to Brønsted acids for acetalization. organic-chemistry.orgrsc.org

Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃): This catalyst is known for its high activity and water stability, making it a powerful Lewis acid for various organic transformations, including acetalization. oakwoodchemical.comthieme-connect.comacs.org It can effectively catalyze the formation of dioxolanes from aldehydes and ketones under mild conditions. thieme-connect.comresearchgate.net The catalytic amount of Sc(OTf)₃ required is typically low, and it can be recovered and reused. acs.org

Cerium(III) Triflate (Ce(OTf)₃): Cerium(III) triflate is another efficient and mild Lewis acid catalyst for the synthesis of acetals. oup.comresearchgate.net It allows for the protection of carbonyl groups in good to excellent yields using only a catalytic amount of the reagent. oup.comresearchgate.net A key advantage of using Ce(OTf)₃ is its compatibility with acid-sensitive substrates, which might not be stable under the conditions required for strong Brønsted acids. oup.comresearchgate.net Research has shown that Ce(OTf)₃ can be effectively used for the acetalization of a broad range of aldehydes and ketones. oup.com

The table below provides a comparison of different catalytic systems used in the synthesis of 1,3-dioxolanes.

| Catalyst Type | Catalyst Example | Key Features |

| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Standard, effective catalyst, often used with a Dean-Stark trap for water removal. organic-chemistry.orgresearchgate.net |

| Lewis Acid | Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃) | Highly active, water-stable, recyclable, and effective in small catalytic amounts. oakwoodchemical.comthieme-connect.comacs.org |

| Lewis Acid | Cerium(III) Triflate (Ce(OTf)₃) | Mild, efficient, compatible with acid-sensitive substrates, and requires only catalytic amounts. oup.comresearchgate.net |

Metal-Free and Photochemical Approaches to Acetalization

In recent years, there has been a significant shift towards developing more environmentally friendly and milder synthetic methods. Metal-free and photochemical approaches for acetalization have emerged as powerful alternatives to traditional acid-catalyzed reactions. organic-chemistry.org These methods often offer higher selectivity and tolerance for sensitive functional groups. organic-chemistry.org

Metal-Free Catalysis:

Several metal-free catalytic systems have been developed for the synthesis of 1,3-dioxolanes. For instance, Schreiner's thiourea (B124793) has been utilized as an effective organocatalyst for the acetalization of a wide range of aromatic and aliphatic aldehydes. researchgate.net This reaction proceeds under mild conditions, using inexpensive household lamps as a light source, and affords good to high yields of the corresponding dioxolanes. researchgate.net Another metal-free approach involves a thiol-promoted, redox-neutral addition of 1,3-dioxolane to imines, which proceeds via a radical chain mechanism. organic-chemistry.org This method is notable for its use of only a catalytic amount of a radical precursor and the essential role of a small amount of oxygen from the air. organic-chemistry.org

Photochemical Synthesis:

Visible-light-induced organic reactions have gained prominence for the synthesis of aldehydes and their protected forms, such as 1,3-dioxolanes. rsc.orgrsc.org Eosin Y, a readily available organic dye, can act as a photocatalyst for the acetalization of various aldehydes and ketones with ethylene glycol under irradiation from household bulbs. This method is considered a green approach as it avoids the use of harsh reagents and solvents.

Another notable photochemical method involves the use of an iridium photocatalyst in the presence of persulfate to generate a 1,3-dioxolanyl radical from 1,3-dioxolane. nsf.gov This radical can then add to electron-deficient alkenes in a radical chain reaction. nsf.gov Doyle's group has also reported a dual photocatalytic system using iridium and nickel for the formylation of aryl chlorides with 1,3-dioxolane under blue light irradiation. rsc.org In this process, a chlorine radical abstracts a hydrogen atom from the C2-position of 1,3-dioxolane to generate the key 1,3-dioxolanyl radical intermediate. rsc.org Furthermore, photochemical rearrangement of a 1,3-dioxolane-substituted bicyclic enone has been shown to not only induce rearrangement to an aromatic compound but also trigger the deprotection of the cyclic acetal. cdnsciencepub.com

Table 1: Comparison of Metal-Free and Photochemical Acetalization Methods

| Method | Catalyst/Reagent | Substrate Scope | Key Features |

|---|---|---|---|

| Organocatalysis | Schreiner's thiourea | Aromatic and aliphatic aldehydes | Mild, inexpensive, uses household lamps. researchgate.net |

| Radical Addition | Thiol promoter | Imines | Metal-free, redox-neutral, requires oxygen. organic-chemistry.org |

| Photocatalysis | Eosin Y | Aldehydes and ketones | Green, uses household bulbs. |

| Dual Photocatalysis | Iridium/Nickel | Aryl chlorides | Blue light irradiation, forms 1,3-dioxolanyl radical. rsc.org |

| Visible-Light Promotion | Iridium/Persulfate | Electron-deficient alkenes | Radical chain mechanism. nsf.gov |

Specific Synthetic Routes to this compound and its Functionalized Derivatives

The synthesis of this compound and its derivatives can be achieved through several specific routes that allow for the construction of the dioxolane ring with the desired cyclohexyl substitution and further functionalization.

The most common and direct method for synthesizing this compound is the acid-catalyzed reaction of cyclohexanecarboxaldehyde with ethylene glycol. google.com This reaction typically employs a Brønsted or Lewis acid catalyst and often involves the removal of water to drive the equilibrium towards the product. organic-chemistry.org For example, heteropoly acids like H4[SiW12O40] (H-SiW12) have been shown to be efficient catalysts for the acetalization of cyclohexanecarboxaldehyde with ethylene glycol, achieving high yields under solvent-free conditions. rsc.org The reaction can be carried out at 60°C, and the catalyst can be supported on silica (B1680970) to improve reusability. rsc.org Microwave irradiation has also been employed to accelerate the synthesis of dioxolanes, offering a fast and environmentally friendly alternative to conventional heating. acs.org

Halogenated dioxolane derivatives are valuable synthetic intermediates. evitachem.com The introduction of halogen atoms can be achieved through various strategies. One approach is the direct halogenation of a pre-formed dioxolane ring. For instance, the photochemical chlorination of 2-trichloromethyl-1,3-dioxolane has been reported. acs.org Another method involves using halogenated starting materials. For example, 5',7'-Dibromo-1'-(2-bromoethyl)spiro[ Current time information in Bangalore, IN.acs.orgdioxolane-2,3'-indolin]-2'-one demonstrates the possibility of incorporating bromine atoms onto the scaffold. evitachem.com Additionally, the synthesis of 2-(4-bromobenzyl)-1,3-dioxolane highlights the use of a halogenated aromatic starting material. cymitquimica.com The development of mild α-halogenation reactions of 1,3-dicarbonyl compounds catalyzed by Lewis acids, such as Mg(ClO4)2 with N-bromosuccinimide (NBS), provides a route to α-bromo-β-ketoesters which can be further elaborated. researchgate.net

The synthesis of chiral 1,3-dioxolanes is of significant interest due to their application in asymmetric synthesis and as chiral building blocks. rsc.orgnih.gov Several stereoselective methods have been developed to control the stereochemistry at the C2 position and other stereocenters within the dioxolane ring.

One approach involves the desymmetrization of prochiral diols. For example, a chiral SPINOL-derived phosphoric acid catalyst has been used in the synthesis of 1,3-dioxolanes with high enantioselectivity. nih.gov Another strategy is the asymmetric [3+2] cycloaddition of alkynes with oxiranes, catalyzed by a chiral scandium complex, which allows for the highly efficient synthesis of chiral 2,4-disubstituted 1,3-dioxolanes through selective C-C bond cleavage of epoxides. scu.edu.cn

Furthermore, chiral 1,3-dioxolanes can be synthesized from chiral starting materials. For instance, optically active styrene (B11656) oxides can be directly converted into the corresponding acetonides with high to complete retention of optical purity using a catalytic amount of titanium(IV) chloride. oup.com The synthesis of (S)-5-cyclohexyl-5-phenyl-1,3-dioxolane-2,4-dione has been identified as a key intermediate in the synthesis of (S)-oxybutynin hydrochloride, starting from (S)-cyclohexylmandelic acid. acs.org

Table 2: Selected Stereoselective Syntheses of Chiral Dioxolanes

| Method | Catalyst/Chiral Source | Substrates | Product Type | Enantioselectivity/Diastereoselectivity |

|---|---|---|---|---|

| Desymmetrization | Chiral phosphoric acid | p-Quinols, aldehydes | 1,3-Dioxolanes | Modest enantioselectivity. nih.gov |

| Asymmetric Cycloaddition | Chiral Scandium Complex | Alkynes, oxiranes | 2,4-Disubstituted 1,3-dioxolanes | High enantioselectivity. scu.edu.cn |

| Stereospecific Conversion | Titanium(IV) chloride | Chiral styrene oxides | Acetonides | High to complete optical purity. oup.com |

| From Chiral Precursor | (S)-Cyclohexylmandelic acid | (S)-Cyclohexylmandelic acid | (S)-5-Cyclohexyl-5-phenyl-1,3-dioxolane-2,4-dione | Key intermediate for (S)-oxybutynin. acs.org |

Incorporation of Halogen Moieties into Dioxolane Scaffolds

Green Chemistry Approaches in 1,3-Dioxolane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,3-dioxolanes to minimize environmental impact. rsc.orgresearchgate.net This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes.

1,3-Dioxolane itself is considered a green solvent and has been explored as a replacement for more hazardous solvents like DMF. researchgate.net The synthesis of dioxolanes from biomass-derived sources is a key aspect of green chemistry. For example, 2-(2-furyl)-1,3-dioxolane can be synthesized from furfural, a biomass derivative, and ethylene glycol using heteropoly acids as a green catalyst. researchgate.net Similarly, the synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, an intermediate for 2,2-dimethyl-1,3-dioxolane-4-formaldehyde, can be achieved in a solvent-free process using glycerol, a byproduct of biodiesel production. google.com

The use of reusable catalysts, such as supported heteropolyacids and montmorillonite (B579905) clay, aligns with green chemistry principles by reducing waste. acs.orgacs.org Microwave-assisted synthesis and photochemical methods also contribute to greener processes by reducing reaction times and energy consumption. acs.org Furthermore, ultrasound-assisted synthesis of 1,3-dioxolane derivatives using a graphene oxide catalyst has been reported as a green and efficient method. researchgate.net

Chemical Reactivity and Transformations

Acid-Catalyzed Hydrolysis: Deprotection Strategies

The most significant reaction of this compound is its hydrolysis back to cyclohexanecarbaldehyde and ethylene (B1197577) glycol, which is catalyzed by acid. researchgate.net This deprotection step is the reverse of its formation and is essential for revealing the carbonyl group at the desired stage of a synthesis. The rate of this hydrolysis is highly dependent on the acidity of the solution. Various aqueous acid systems can be employed, from strong acids like dilute hydrochloric acid to milder options such as acetic acid with water.

Stability Profiles under Diverse Reaction Conditions (e.g., basic, neutral, reducing, oxidizing environments)

Role as a Protecting Group in Multistep Synthesis

The ease of formation, stability to a broad array of reagents, and straightforward removal under acidic conditions make this compound a valuable protecting group for cyclohexanecarbaldehyde. In a complex synthesis, the aldehyde can be protected as the dioxolane, allowing other chemical transformations to be performed on the molecule without affecting the aldehyde. Subsequently, the aldehyde can be regenerated through acid-catalyzed hydrolysis.

Applications in Organic Synthesis

Use in the Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients (APIs)

The protection of an aldehyde as a 1,3-dioxolane (B20135) is a standard tactic in the synthesis of complex molecules, including those with pharmaceutical applications. silverfernchemical.com For instance, in the synthesis of (S)-oxybutynin hydrochloride, a related 5-cyclohexyl-5-phenyl-1,3-dioxolane-2,4-dione was identified as a key intermediate. acs.org The cyclohexyl group is a structural component in various biologically active compounds, and protecting a nearby aldehyde as a dioxolane is a common synthetic strategy.

Conclusion

2-Cyclohexyl-1,3-dioxolane stands as a prime example of the strategic importance of cyclic ketals in the field of organic synthesis. Its chemical properties, from its formation and stability to its controlled deprotection, exemplify the principles of functional group manipulation that are essential for building complex molecules. Continued investigation into its characteristics and applications, as well as those of its analogues, will further enhance the capabilities of synthetic chemists.

Dioxolane Based Polymer Research

Poly(1,3-dioxolane) (PDO) Synthesis and Advanced Characterization

Poly(1,3-dioxolane) (PDO), also known as poly(dioxolane) (pDXL), is a polyacetal synthesized from the 1,3-dioxolane (B20135) monomer. Its structure, consisting of alternating ethylene (B1197577) glycol and methyl aldehyde units, imparts unique properties, making it a subject of extensive research. acs.org The polymer is noted for being a potentially recyclable thermoplastic. escholarship.org

The primary method for synthesizing poly(1,3-dioxolane) is the cationic ring-opening polymerization (CROP) of the 1,3-dioxolane monomer. escholarship.org However, traditional CROP methods often lead to side reactions, such as cyclization, which can broaden the molecular weight distribution of the resulting polymer. rsc.org To address this, controlled polymerization techniques have been developed.

One such technique is the Active Monomer (AM) mechanism . In this process, a diol initiator is used, which, being more nucleophilic than the monomer's ether groups, initiates the polymerization. rsc.org This method helps to reduce the concentration of protonated polymer chains, thereby minimizing cyclization side reactions. rsc.orgresearchgate.net While transacetalization reactions can occur early in the process, the resulting polymers still maintain the desired hydroxyl end-groups. rsc.org Another advanced method is the reversible-deactivation cationic ring-opening polymerization (RD-CROP) system, which has been successfully used to produce pDXL with controlled molecular weights. escholarship.org

The formation of cyclic structures is a known challenge in the CROP of cyclic acetals like 1,3-dioxolane. rsc.orgresearchgate.net Detailed studies using techniques such as gel permeation chromatography (GPC), nuclear magnetic resonance (NMR), and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry have shown that higher monomer-to-initiator ratios and increased conversion rates lead to a greater fraction of cyclic polymers, which aligns with the Jacobson–Stockmayer theory. researchgate.netrsc.org

A significant area of recent research has been the synthesis of ultra-high-molecular-weight poly(dioxolane) (UHMW pDXL), defined as having molecular weights greater than 1000 kDa. escholarship.orgacs.orgnih.gov The motivation for creating UHMW pDXL is to enhance the mechanical properties of this chemically recyclable polymer, potentially matching the performance of established commodity plastics like ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.orgresearchgate.net

Researchers have successfully developed methods using inexpensive, metal-free initiators to produce UHMW pDXL. escholarship.orgnih.govnsf.gov These polymers exhibit robust material properties due to increased polymer chain entanglement, allowing them to absorb more energy before breaking. escholarship.org For instance, UHMW pDXL has demonstrated tensile properties comparable to those of UHMWPE. escholarship.orgresearchgate.net Furthermore, this high-performance material retains its chemical recyclability; UHMW pDXL can be depolymerized back to the dioxolane monomer with high recovery rates (e.g., 93%). escholarship.orgnsf.gov Another successful approach involves using rare earth triflates as catalysts, which can rapidly produce UHMW pDXL with molecular weights exceeding 1,800 kg/mol even in the presence of significant amounts of water. acs.org The resulting UHMW PDO shows a high Izod impact strength, surpassing that of commercial UHMWPE. acs.org

Table 1: Comparison of Mechanical Properties of pDXL and UHMWPE

| Property | pDXL (180 kDa) | UHMW pDXL (>1000 kDa) | UHMWPE |

|---|---|---|---|

| Stress at Break (σB) | 40 MPa escholarship.org | Comparable to UHMWPE escholarship.org | N/A |

| Strain at Break (εB) | 720% escholarship.org | Comparable to UHMWPE escholarship.org | N/A |

| Izod Impact Strength | N/A | up to 296 J/m acs.org | Lower than UHMW PDO acs.org |

The choice of catalyst is crucial in the synthesis of PDO and dictates the polymerization kinetics and polymer properties. A wide array of catalysts has been investigated, including:

Lewis Acids: Antimony pentachloride (SbCl₅) and boron trifluoride (BF₃) are effective but can lead to unstable counter-ions, affecting the reaction's steady-state. acs.orgtandfonline.comgoogle.com

Meerwein Salts: Salts like (C₂H₅)₃O⁺SbCl₆⁻ can initiate polymerization and maintain a constant concentration of active centers. tandfonline.com However, they can also result in unpredictable molecular weights due to unwanted initiation from acidic impurities. escholarship.org

Rare-Earth Triflates: Catalysts such as scandium triflate (Sc(OTf)₃) have proven highly efficient for the ring-opening polymerization of 1,3-dioxolane. acs.orgrsc.org They can function as heterogeneous catalysts, enabling rapid polymerization at room temperature and producing UHMW polymers even without strict drying procedures. acs.org

Green Catalysts: Acid-activated clays, such as Montmorillonite (B579905) Maghnite-H⁺ and Kaolinite-H⁺, have been used as low-cost, non-toxic, and easily removable catalysts for CROP of 1,3-dioxolane. orientjchem.orgdntb.gov.uacrapc.dz

The polymerization kinetics of 1,3-dioxolane are often characterized by a slow initiation phase followed by a fast propagation phase. tandfonline.com This can result in autoacceleration periods during the reaction. tandfonline.com Kinetic studies have shown that the rate of polymerization can be influenced by impurities like water, which can prolong induction periods and decrease the final molecular weight. researchgate.net The propagation rate constant (kₚ) has been estimated to be around 4.3 x 10⁻² L/mol·s in methylene (B1212753) chloride at 30°C. researchgate.net Kinetic modeling has been employed as a tool to better understand the polymerization mechanism and predict the reaction's progress. vot.pl

Table 2: Overview of Catalysts for 1,3-Dioxolane Polymerization

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Lewis Acids | SbCl₅, BF₃, Al(OTf)₃ | Effective initiators; can have stability issues. tandfonline.comresearchgate.net |

| Protonic Acids | H₂SO₄, HClO₄, p-toluene sulfonic acid | Strong acid catalysts used in early research. google.comresearchgate.net |

| Meerwein Salts | (C₂H₅)₃O⁺SbCl₆⁻, (C₂H₅)₃O⁺BF₄⁻ | Provides steady active center concentration. tandfonline.comresearchgate.net |

| Rare-Earth Triflates | Sc(OTf)₃, Y(OTf)₃, La(OTf)₃ | Highly efficient, robust against water, can produce UHMW polymer. acs.orgacs.orgrsc.org |

| Green Catalysts | Maghnite-H⁺, Kaolinite-H⁺ | Low-cost, environmentally friendly, easy to separate. orientjchem.orgcrapc.dz |

The unique chemical structure of PDO, with its perfectly alternating hydrophilic (ethylene glycol) and hydrophobic (methyl aldehyde) units, drives its self-assembly in aqueous solutions. acs.orgacs.org This behavior is controlled by hydrogen bonding and results in the formation of supramolecular structures, typically spherical nanoparticles or aggregates. acs.orgresearchgate.net

The size and morphology of these self-assembled structures can be tuned by various factors:

Concentration and Temperature: The size of the aggregates can be controlled by adjusting the polymer concentration and temperature. acs.orgresearchgate.net

Metal Ions: The presence of metal salts (e.g., potassium triflate) can alter the aggregate morphology, leading to the formation of rod-like or worm-like structures. acs.org

Inclusion Complexes: PDO can form crystalline inclusion complexes with cyclodextrins, further demonstrating its capacity for forming ordered supramolecular architectures. acs.org

This ability to form tunable nano-assemblies makes PDO a promising material for applications in functional hydrogels and as a template for creating metal-decorated hybrid nanoparticles. acs.orgresearchgate.netacs.org

Catalyst Design and Polymerization Kinetics in PDO Synthesis

Functional Poly(α-hydroxy acid)s (PAHAs) Derived from Dioxolanones

Related to dioxolanes are 1,3-dioxolan-4-ones (DOX), which are five-membered heterocyclic monomers containing both an ester and an acetal (B89532) group. rsc.orgresearchgate.net The ring-opening polymerization (ROP) of these monomers provides a versatile route to a wide range of functional poly(α-hydroxy acid)s (PAHAs). rsc.org This method allows for the synthesis of polymers that are otherwise difficult to obtain, such as isotactic poly(mandelic acid). rsc.org

The polymerization proceeds with the elimination of formaldehyde (B43269), which can sometimes induce competing side reactions. rsc.org Catalyst design is critical to control the process; for example, certain salen aluminum catalysts have shown a good balance of reactivity and selectivity in the ROP of 5-phenyl-1,3-dioxolane-4-one. rsc.org By performing the polymerization under a dynamic vacuum to remove the formaldehyde byproduct, crystalline poly(mandelic acid) with thermal properties competitive with commercial polystyrene has been successfully produced. rsc.org This synthetic route holds significant promise for creating new biodegradable polyesters from sustainable resources. researchgate.net

Research into the Application of Poly(dioxolane) Derivatives in Advanced Materials

The unique properties of poly(dioxolane) and its derivatives have led to research across several fields of advanced materials:

Recyclable Thermoplastics: As highlighted, UHMW pDXL is being developed as a high-performance thermoplastic that can be chemically recycled back to its monomer, offering a sustainable alternative to conventional plastics. escholarship.orgacs.org

Polymer Blends and Compatibilizers: Graft copolymers based on a PDXL backbone can be synthesized and used as compatibilizing agents for immiscible polymer blends. asianpubs.org Their branched structure can also offer advantages in processing due to decreased melt viscosities.

Solid-State Electrolytes: PDXL has shown significant promise as a polymer host for solid-state electrolytes in lithium batteries. researchgate.net In-situ polymerization of 1,3-dioxolane in the presence of lithium salts can create quasi-solid-state or gel polymer electrolytes. rsc.orgmdpi.com These electrolytes exhibit high ionic conductivity at room temperature, good electrochemical stability, and can suppress lithium dendrite formation, enhancing battery safety and performance. rsc.orgresearchgate.netmdpi.com

Drug Delivery: The ability of amphiphilic graft copolymers of PDXL to form micelle-like aggregates in aqueous solutions makes them attractive as potential carriers for hydrophobic drugs. asianpubs.org

Intermolecular Interactions and Solution Behavior Involving 1,3 Dioxolanes

Hydrogen Bonding Networks in Dioxolane-Containing Systems

The 1,3-dioxolane (B20135) ring, with its two oxygen atoms, can act as a hydrogen bond acceptor. This capability is crucial for its interaction with various biological and chemical entities. The oxygen atoms in the dioxolane ring possess lone pairs of electrons that can form hydrogen bonds with suitable hydrogen bond donors. mdpi.com For instance, in systems containing functional groups like aminomethyl, the amine group can act as a hydrogen-bond donor, interacting with the dioxolane oxygens or other acceptor molecules. Studies on compounds like 5-alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones confirm the presence of strong intramolecular hydrogen bonds of the C=O···H-N type. mdpi.com While 1,3-dioxolane itself does not have hydrogen atoms capable of donating hydrogen bonds, its acceptor nature allows it to participate in hydrogen bonding networks when mixed with protic substances. rsc.orgpearson.com This interaction is a key factor in its solubility and solvent properties. pearson.com

1,3-Dioxolane Derivatives as Green Solvents and Reaction Media

There is a significant push to replace conventional, often hazardous, fossil-based solvents with more environmentally benign alternatives. rsc.orgrsc.org 1,3-dioxolane and its derivatives have emerged as promising "green" solvents. csic.esfrontiersin.orgresearchgate.net They are considered alternatives to solvents like dichloromethane, toluene (B28343), and dimethyl sulfoxide (B87167) (DMSO) under certain conditions. frontiersin.org The drive towards greener chemical processes is motivated by the fact that solvents can constitute up to 80% of the total volume of chemicals used in fine-chemical production, contributing significantly to environmental impact. rsc.orgrsc.org Derivatives such as 5-methyl-1,3-dioxolane-4-one, which can be synthesized from bio-based precursors like lactic acid and formaldehyde (B43269), are being explored as sustainable reaction media. rsc.orgrsc.org

To characterize and compare the properties of solvents, various parameters are used. The Kamlet-Taft and Hansen solubility parameters are particularly useful for understanding solvent behavior. rsc.org

Kamlet-Taft Parameters provide a measure of a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π). rsc.orgmdpi.com For aprotic solvents like 1,3-dioxolanes, the hydrogen bond donor value (α) is typically zero. rsc.orgstenutz.eu The hydrogen bond acceptor value (β) for dioxolane derivatives can range from medium to strong, while the dipolarity (π) can vary with substitution. rsc.org These parameters are crucial as they correlate with reaction rates and equilibria, aiding in the rational selection of solvents for specific chemical transformations. rsc.org

Hansen Solubility Parameters (HSPs) describe a solvent's character based on three cohesive energy parameters: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). rsc.orgmdpi.com These parameters define a three-dimensional "solubility space," and solvents with similar HSPs are likely to be miscible. mdpi.com The Hansen approach is valuable for predicting the solubility of materials and finding suitable solvent replacements. rsc.orgkinampark.com For example, the evaluation of Hansen parameters for 5-methyl-1,3-dioxolane-4-one shows it to be similar to other polar aprotic solvents like γ-valerolactone (GVL) and N-methyl-2-pyrrolidone (NMP). rsc.org

Below are interactive tables showing Kamlet-Taft and Hansen parameters for 1,3-dioxolane and related solvents.

Kamlet-Taft Solvent Parameters

| Solvent | α (H-bond donor) | β (H-bond acceptor) | π* (Polarizability) |

|---|---|---|---|

| 1,3-Dioxolane | 0.00 | 0.41 | 0.56 |

| Tetrahydrofuran (B95107) (THF) | 0.00 | 0.55 | 0.58 |

| Cyclohexane (B81311) | 0.00 | 0.00 | 0.00 |

| 1,4-Dioxane (B91453) | 0.00 | 0.37 | 0.55 |

| N-Methylpyrrolidone (NMP) | 0.00 | 0.77 | 0.92 |

Hansen Solubility Parameters (MPa0.5)

| Solvent | δd (Dispersion) | δp (Polar) | δh (H-bond) |

|---|---|---|---|

| 1,3-Dioxolane | 16.6 | 7.7 | 7.4 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

The utility of 1,3-dioxolane derivatives as green solvents has been demonstrated in several important organic reactions. For example, 5-methyl-1,3-dioxolane-4-one has been successfully tested as a reaction medium for the Palladium-catalyzed Heck arylation of methyl acrylate (B77674) and the Menschutkin reaction of N-methylimidazole with 1-iodobutane. rsc.orgrsc.org These examples highlight the potential of dioxolane-based solvents to replace conventional polar aprotic solvents in catalysis and synthesis. rsc.org Furthermore, 1,3-dioxolane is used in the polymer industry and can serve as a solvent for extracting biodegradable polymers like poly(3-hydroxybutyrate) (PHB). frontiersin.org

Evaluation of Solvent Parameters (e.g., Kamlet–Taft and Hansen Parameters)

Thermodynamic Studies of Ternary Systems Involving 1,3-Dioxolane and Cyclohexane

The thermodynamic behavior of mixtures containing 1,3-dioxolane is crucial for designing and optimizing industrial processes such as distillation and extraction. acs.org Several studies have focused on the vapor-liquid equilibrium (VLE) of ternary systems that include 1,3-dioxolane and cyclohexane, often with an alcohol as the third component. tandfonline.comcdnsciencepub.com

Researchers have obtained isobaric VLE data for the ternary system cyclohexane + 1,3-dioxolane + 2-butanol (B46777) at pressures of 40.0 and 101.3 kPa. tandfonline.comcdnsciencepub.com Similar studies have been conducted on the cyclohexane + 1,3-dioxolane + 1-butanol (B46404) system. capes.gov.br In these investigations, experimental VLE data are measured using recirculating stills and then checked for thermodynamic consistency. tandfonline.com The activity coefficients derived from the data are correlated with thermodynamic models such as Wilson, Van Laar, Margules, NRTL, and UNIQUAC, which generally provide satisfactory results. tandfonline.com These studies are essential for understanding the non-ideal behavior of these mixtures and for the accurate design of separation processes in the chemical industry. acs.org

Dioxolanes in Natural Product Synthesis and Biomimetic Chemistry Research

Identification and Chemical Synthesis of Natural Products Featuring 1,3-Dioxolane (B20135) Moieties

While the 1,3-dioxolane moiety is found in nature, no studies have identified 2-Cyclohexyl-1,3-dioxolane as a natural product. The compound is recognized as a synthetic chemical entity, and its properties are listed in various chemical databases. For instance, a patent for fragrance compositions lists 2-cyclohexyl-4-vinyl- researchgate.netdioxolane as a potential component, highlighting its artificial origin for commercial applications. google.com

In contrast, other substituted 1,3-dioxolanes have been isolated from natural sources. A notable example is Neosporol, a natural product that contains a 1,3-dioxolane ring and has been the subject of total synthesis research. wikipedia.org Another instance is the discovery of 1,3-Dioxolane-2-methanol in plant extracts like witch hazel (Hamamelis virginiana), where it is believed to contribute to the plant's antimicrobial properties. These examples underscore the presence of the dioxolane core in nature, but a derivative with a cyclohexyl group at the 2-position has not been reported.

The synthesis of 1,3-dioxolanes is a common procedure in organic chemistry, typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol, such as ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org This method is primarily used for the protection of carbonyl groups during multi-step synthetic processes. wikipedia.org While this demonstrates the ease of creating the 1,3-dioxolane structure, it does not imply a natural origin for all possible derivatives.

Q & A

Basic: What are the recommended synthetic routes for 2-Cyclohexyl-1,3-dioxolane?

Methodological Answer:

this compound can be synthesized via acid-catalyzed cyclization of cyclohexyl-substituted diols or transacetalization reactions. For example:

- Cyclization of 2-cyclohexylethane-1,2-diol with carbonyl compounds (e.g., ketones or aldehydes) in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions .

- Transacetalization using cyclohexylmagnesium bromide and 1,3-dioxolane precursors, followed by purification via fractional distillation .

Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Optimize catalyst loading to minimize side reactions (e.g., polymerization) .

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Confirm cyclohexyl proton signals (δ 1.0–2.0 ppm) and dioxolane ring protons (δ 4.0–5.0 ppm) .

- ¹³C NMR: Identify carbonyl carbons (if present) and cyclohexyl carbons .

- Infrared Spectroscopy (IR): Detect characteristic ether (C-O-C) stretching vibrations at ~1130 cm⁻¹ and cyclohexyl C-H stretches .

- Gas Chromatography-Mass Spectrometry (GC-MS): Assess purity (>95%) and molecular ion peak (M⁺) alignment with theoretical molecular weight .

Advanced: What mechanistic insights govern the stability of this compound under acidic or basic conditions?

Methodological Answer:

The stability depends on the electronic and steric effects of the cyclohexyl group:

- Acidic Conditions: Protonation of the dioxolane oxygen leads to ring-opening via A-1 (unimolecular) mechanisms, forming cyclohexyl carbonyl derivatives. Monitor hydrolysis rates using kinetic studies in water-organic solvent mixtures (e.g., water-dioxane) .

- Basic Conditions: Base-induced cleavage is slower due to steric hindrance from the bulky cyclohexyl group. Use Arrhenius plots to determine activation energies .

Experimental Design: Conduct pH-dependent stability assays with in-situ NMR or UV-Vis spectroscopy to track degradation products .

Advanced: How does the cyclohexyl substituent influence the reactivity of this compound in polymerization reactions?

Methodological Answer:

The cyclohexyl group acts as a steric hindrance agent, suppressing radical or cationic polymerization pathways observed in simpler dioxolanes (e.g., 2-methyl-1,3-dioxolane) .

- Cationic Polymerization: Requires strong Lewis acids (e.g., BF₃·Et₂O) and elevated temperatures (>60°C). Characterize polymers via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) .

- Radical Initiation: Use AIBN or benzoyl peroxide under inert atmospheres. Monitor molecular weight distribution and thermal stability .

Advanced: What computational methods are suitable for modeling the conformational dynamics of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to optimize geometry and calculate rotational barriers of the cyclohexyl group .

- Molecular Dynamics (MD) Simulations: Analyze solvent effects (e.g., in toluene or DMSO) on ring puckering and substituent orientation .

- Quantitative Structure-Property Relationship (QSPR): Predict physicochemical properties (e.g., logP, boiling point) using neural network models trained on analogous dioxolanes .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Store at 2–8°C in airtight containers away from oxidizers (e.g., peroxides) to prevent degradation .

- Decomposition Risks: Avoid high temperatures (>100°C) to prevent toxic fumes (e.g., CO, cyclohexene oxides). Use fume hoods and PPE (gloves, goggles) .

- Disposal: Neutralize with aqueous NaOH and incinerate in compliance with EPA guidelines .

Advanced: How can solvent polarity impact the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Polar Protic Solvents (e.g., H₂O, MeOH): Stabilize transition states via hydrogen bonding, accelerating SN1 mechanisms. Measure rate constants using conductometric titrations .

- Polar Aprotic Solvents (e.g., DMF, DMSO): Favor SN2 pathways due to poor solvation of nucleophiles. Compare kinetic isotope effects (KIE) in deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.